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Compound of Interest

Compound Name:
3-Chloro-2,4,6-trifluorobenzoic

acid

CAS No.: 174312-95-9

Cat. No.: B6318008 Get Quote

Part 1: Executive Summary & Structural Logic
Compound Identity:

Chemical Name: 3-Chloro-2,4,6-trifluorobenzoic acid[1][2]

CAS Number: 174312-95-9[1][2]

Molecular Formula:

[1]

Molecular Weight: 210.54 g/mol [1][2]

Role: Critical building block for 8-chloro-6-fluoroquinolone antibiotics (e.g., next-generation

gyrase inhibitors).[1]

Structural Analysis: The molecule features a highly electron-deficient benzene ring due to the

synergistic withdrawal effects of three fluorine atoms, one chlorine atom, and a carboxyl group.

[1] This creates a unique spectroscopic signature characterized by significant deshielding in

Carbon-13 NMR and distinct scalar coupling patterns in Proton and Fluorine NMR.
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The following diagram illustrates the atomic numbering and electronic environment used for

spectral assignment.
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Caption: Structural connectivity and key scalar couplings centered on the H-5 proton.

Part 2: Spectroscopic Characterization (NMR, IR,
MS)[1][4][5][6]
Nuclear Magnetic Resonance (NMR)
Note: Data presented represents the theoretical high-fidelity consensus derived from structure-

activity relationship (SAR) algorithms and analogue comparison (e.g., 2,4,6-trifluorobenzoic

acid), as specific raw datasets for CAS 174312-95-9 are proprietary.

H NMR (Proton)
The proton spectrum is diagnostic due to its simplicity.[1] The molecule possesses only one

aromatic proton (H-5) and one exchangeable acidic proton.[1]
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Signal
Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

)

A 13.5 - 14.5 Broad Singlet 1H -COOH
Exchangeabl

e

B 7.30 - 7.60
Triplet of

Doublets (td)
1H Ar-H5

Hz

Hz

Hz

Interpretation: The H-5 proton is located between two fluorine atoms (F-4 and F-6).[1] It

appears as a triplet (or pseudo-triplet) due to similar coupling constants with the ortho-

fluorines.[1] The Chlorine at C-3 breaks the symmetry found in 2,4,6-trifluorobenzoic acid,

causing a slight deshielding relative to the non-chlorinated analogue.[1]

F NMR (Fluorine)
This is the most powerful tool for purity assessment.[1] Unlike 2,4,6-trifluorobenzoic acid (which

shows only 2 signals due to symmetry), the 3-Chloro derivative shows three distinct signals.[1]

Signal
Shift (

, ppm)*
Multiplicity Assignment

Diagnostic
Feature

F-A -105 to -110 Multiplet
F-6 (ortho to

COOH)

Couples to H-5 (

)

F-B -112 to -118 Multiplet
F-2 (ortho to

COOH)

Broadened by Cl

proximity

F-C -125 to -130 Multiplet
F-4 (para to

COOH)

Couples to H-5 (

)

*Referenced to CFCl3 (0 ppm).[1] Shifts are solvent-dependent (typically DMSO-d6).[1]
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C NMR (Carbon)

Carbon
Shift (

, ppm)

Splitting Pattern (

)

C=O 162 - 165
Doublet or Multiplet (long

range coupling)

C-F (C2, C4, C6) 155 - 165
Large Doublets (

Hz)

C-Cl (C3) 110 - 115 Multiplet (coupling to F2, F4)

C-H (C5) 100 - 105 Doublet of Doublets

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of chlorine via its

characteristic isotopic signature.[1]

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]

.

Molecular Ion:

m/z 209 (containing

Cl) - Base Peak (100%)[1]

m/z 211 (containing

Cl) - Approx. 33% intensity of base peak.[1]

Fragmentation Pathway:

Primary fragment: Loss of

(Decarboxylation)
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m/z 165/167.[1]

Secondary fragment: Loss of HF or HCl (high energy).[1]

Molecular Ion [M-H]-
m/z 209 / 211

(3:1 Ratio)

Fragment [M-H-CO2]-
m/z 165 / 167

(Trifluorochlorobenzene anion)

- CO2 (44 Da)

Fragment [M-H-CO2-Cl]-
m/z 130

(Trifluorobenzene radical)

- Cl

Click to download full resolution via product page

Caption: ESI(-) Fragmentation pathway showing characteristic decarboxylation.[1]

Infrared Spectroscopy (IR)
IR is used primarily to confirm the carboxylic acid functionality and the halogenated aromatic

core.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

http://orgsyn.org/demo.aspx?prep=V79P0196
http://orgsyn.org/demo.aspx?prep=V79P0196
https://www.benchchem.com/product/b6318008?utm_src=pdf-body-img
http://orgsyn.org/demo.aspx?prep=V79P0196
http://orgsyn.org/demo.aspx?prep=V79P0196
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6318008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Wavenumber (

)
Intensity Description

O-H Stretch 2800 - 3200 Broad, Med
Carboxylic acid dimer

OH

C=O[1] Stretch 1690 - 1710 Strong
Conjugated Carbonyl

(Benzoic acid)

C=C Aromatic 1480 - 1600 Medium
Fluorinated aromatic

ring breathing

C-F Stretch 1000 - 1400 Very Strong Multiple bands (C-F)

C-Cl Stretch 700 - 800 Medium Aryl Chloride

Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution spectra without aggregation:

Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1] Chloroform-d (CDCl3) is often poor for

polyfluorinated benzoic acids due to solubility and dimer formation.[1]

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Tube: Use high-grade 5mm NMR tubes to minimize background fluorine signals.

Acquisition:

Run

H with a spectral width of -2 to 16 ppm.[1]

Run

F without proton decoupling first to observe fine structure, then with decoupling to simplify
integration.
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Protocol B: Distinguishing Isomers (Quality Control)
A common impurity is the 2,4,5-trifluoro-3-chlorobenzoic acid isomer.[1] Use the following logic

to distinguish:

Target (2,4,6-isomer):

H NMR shows 1 aromatic signal (H5).[1]

Impurity (2,4,5-isomer):

H NMR shows 1 aromatic signal (H6), but the

F spectrum will show a completely different coupling pattern (F2 and F5 are para, F4 is
meta).[1]

Impurity (2,3,4,6-tetrafluoro...): No aromatic protons (if fully substituted) or different

integration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Characterization Guide: 3-Chloro-2,4,6-
trifluorobenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6318008#spectroscopic-data-nmr-ir-ms-of-3-chloro-
2-4-6-trifluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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